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Compound of Interest

Compound Name:
3-Methylflavone-8-carboxylic Acid-

d5

Cat. No.: B564612 Get Quote

For researchers, scientists, and drug development professionals, the precise and accurate

quantification of active pharmaceutical ingredients is paramount. This guide provides an

objective comparison of different analytical methods for the quantification of Flavoxate, with a

focus on accuracy and recovery experiments. The performance of UV-Spectrophotometry,

High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) methods are compared, supported by experimental data from

published studies.

Quantitative Data Summary
The following table summarizes the accuracy and recovery data from various analytical

methods used for the quantification of Flavoxate.
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Analytical
Method

Matrix
Accuracy (%
Recovery)

Precision
(%RSD)

Key
Experimental
Parameters

UV-

Spectrophotomet

ry

Bulk and Tablet

Formulation
99.11 - 100.49% < 2%

Wavelength

(λmax): 211 nm,

Solvent: Water[1]

HPLC-UV

Raw Material,

Tablets,

Biological Fluids

101.18 -

101.28%
< 2%

Column: Zorbax

XDB-C18, Mobile

Phase:

Acetonitrile:

Methanol: 0.15M

Sodium

Perchlorate

(17:35:48 v/v),

pH 3, Detection:

229 nm[2][3]

HPLC-UV
Bulk and Solid

Dosage Forms
97.4 - 101.3% Not Specified

Internal

Standard:

Ibuprofen[4]

LC-MS/MS Human Plasma

100.21 -

108.25%

(Flavoxate)

Within-Run: 0.81

- 6.67%,

Between-Run:

2.01 - 9.14%

Internal

Standard:

Diphenhydramin

e HCl[4]

LC-MS/MS Human Plasma
96.09 - 103.33%

(Flavoxate)

Within-run: 0.81-

6.67%, Between-

run: 2.01-9.14%

[5]

Not Specified

Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

1. UV-Spectrophotometric Method
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This method is often employed for the quantification of Flavoxate in bulk and pharmaceutical

dosage forms due to its simplicity and cost-effectiveness.

Sample Preparation: A standard stock solution of Flavoxate is prepared in water. Working

standards are prepared by further dilution with the same solvent to fall within the linear range

(e.g., 1-9 µg/ml). For tablet formulations, a number of tablets are weighed, powdered, and a

quantity equivalent to a single dose is dissolved in water, followed by filtration and

appropriate dilution.[1]

Quantification: The absorbance of the sample solutions is measured at the wavelength of

maximum absorbance (λmax) of 211 nm against a solvent blank[1].

Accuracy (Recovery) Experiment: To determine accuracy, recovery studies are performed by

the standard addition method. A known amount of standard Flavoxate is added to a pre-

analyzed sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The

recovery of the added standard is then calculated.[1]

2. High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC offers greater selectivity and sensitivity compared to UV-spectrophotometry and is

suitable for the analysis of Flavoxate in various matrices, including biological fluids.

Chromatographic Conditions:

Column: Zorbax XDB-C18 (4.6mm x 150mm, 5µm)[2][3].

Mobile Phase: A mixture of acetonitrile, methanol, and 0.15M sodium perchlorate in a ratio

of 17:35:48 (v/v/v), with the pH adjusted to 3[2][3].

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at 229 nm[2][3].

Sample Preparation: For solid dosage forms, tablets are powdered, and a portion is

dissolved in a suitable solvent, filtered, and diluted with the mobile phase. For biological

fluids like plasma, a protein precipitation step followed by centrifugation is typically employed

to extract the drug.
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Accuracy (Recovery) Experiment: Known amounts of Flavoxate standard are spiked into a

placebo (for formulations) or blank biological matrix at various concentration levels. These

spiked samples are then prepared and analyzed alongside calibration standards. The

percentage of the drug recovered is calculated to determine accuracy. Spiked recoveries for

this method were found to be between 101.18% and 101.28%[2][3].

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity, making

it ideal for quantifying low concentrations of Flavoxate and its metabolites in biological matrices.

Sample Preparation: A common and rapid method is protein precipitation. To a small volume

of plasma (e.g., 100 µL), an internal standard (like Flavoxate-d5 or a structural analog) is

added, followed by a larger volume of a protein precipitating agent like acetonitrile. After

vortexing and centrifugation, the clear supernatant is injected into the LC-MS/MS system.[6]

LC-MS/MS Conditions:

Chromatographic Separation: A reversed-phase C18 column is typically used to separate

Flavoxate from other matrix components.

Mass Spectrometric Detection: The quantification is performed using a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-

product ion transitions for both Flavoxate and the internal standard are monitored.

Accuracy and Recovery: The accuracy of the method is determined by analyzing quality

control (QC) samples prepared in the same biological matrix at low, medium, and high

concentrations within the calibration range. The recovery of the extraction procedure is

evaluated by comparing the analyte response in extracted samples to the response of

unextracted standards at the same concentration. One study reported accuracy for

Flavoxate in human plasma to be between 100.21% and 108.25%[4].

Visualizations
Experimental Workflow for Accuracy and Recovery Determination
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The following diagram illustrates a generalized workflow for conducting accuracy and recovery

experiments in the quantification of Flavoxate.

Sample and Standard Preparation

Analytical Procedure
Data Evaluation

Prepare Flavoxate
Standard Solutions

Spike Blank Matrix with
Known Concentrations of
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Instrumental Analysis
(HPLC, LC-MS/MS, etc.)

Quantify Flavoxate
Concentration

Calculate % Recovery
and %RSD

Report Accuracy
and Precision

Click to download full resolution via product page

Workflow for determining accuracy and recovery of Flavoxate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b564612#accuracy-and-recovery-experiments-for-
flavoxate-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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